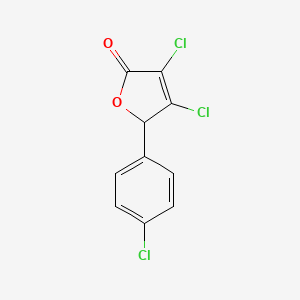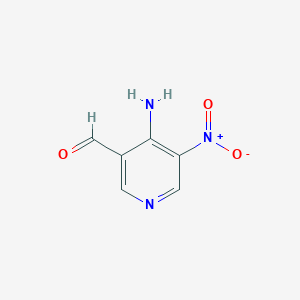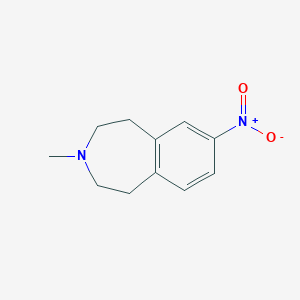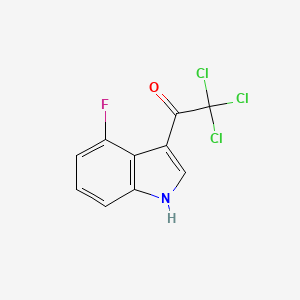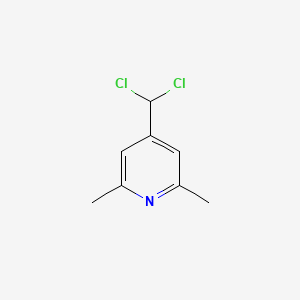
4-(Dichloromethyl)-2,6-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dichloromethyl)-2,6-dimethylpyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a dichloromethyl group and two methyl groups attached to the pyridine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)-2,6-dimethylpyridine can be achieved through several methods. One common approach involves the chloromethylation of 2,6-dimethylpyridine using dichloromethyl methyl ether and a Lewis acid catalyst such as titanium tetrachloride (TiCl4). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reagents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dichloromethyl)-2,6-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The dichloromethyl group can be oxidized to formyl or carboxyl groups.
Reduction: Reduction of the dichloromethyl group can yield methyl or methylene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives.
Reduction: Methyl or methylene derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Dichloromethyl)-2,6-dimethylpyridine finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Dichloromethyl)-2,6-dimethylpyridine involves its interaction with various molecular targets. The dichloromethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can further react with other molecules, resulting in a range of chemical transformations. The specific pathways and targets depend on the reaction conditions and the nature of the interacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloromethane: A simple dichloromethyl compound used as a solvent.
2,6-Dimethylpyridine: Lacks the dichloromethyl group but shares the pyridine core structure.
4-(Chloromethyl)-2,6-dimethylpyridine: Similar structure but with a single chlorine atom in the chloromethyl group.
Uniqueness
4-(Dichloromethyl)-2,6-dimethylpyridine is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies .
Propriétés
Numéro CAS |
88237-13-2 |
|---|---|
Formule moléculaire |
C8H9Cl2N |
Poids moléculaire |
190.07 g/mol |
Nom IUPAC |
4-(dichloromethyl)-2,6-dimethylpyridine |
InChI |
InChI=1S/C8H9Cl2N/c1-5-3-7(8(9)10)4-6(2)11-5/h3-4,8H,1-2H3 |
Clé InChI |
BWEQREODJBGOBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-6-methoxypyrimidine](/img/structure/B13683311.png)


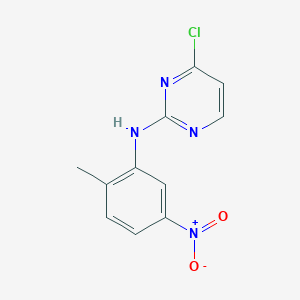
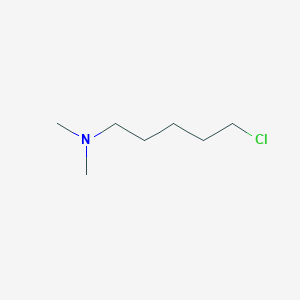


![6-Methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-amine](/img/structure/B13683346.png)


